molecular formula C13H10BrNO3 B182460 1-(Benzyloxy)-2-bromo-4-nitrobenzene CAS No. 191602-86-5

1-(Benzyloxy)-2-bromo-4-nitrobenzene

Cat. No. B182460
M. Wt: 308.13 g/mol
InChI Key: MGVSZHWOJJDSMN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and common names. It may also include information about the class of compounds it belongs to and its key characteristics.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity, basicity, and reactivity with other compounds, would also be studied.


Scientific Research Applications

  • Synthesis of Aryl Ethers and Derivatives : The compound is used in the synthesis of aryl ethers and other derivatives. For instance, it is involved in the preparation of 1-butoxy-4-nitrobenzene via Williamson Reaction, indicating its role in synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).

  • Pharmaceutical Intermediates : It acts as an intermediate in the production of pharmaceuticals, such as dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).

  • Catalysis and Chemical Transformations : The compound is used in various catalytic and chemical transformation processes. For example, it's involved in the organocatalytic syntheses of benzoxazoles and benzothiazoles, demonstrating its utility in C-H functionalization and C-O/S bond formation (Alla, Sadhu, & Punniyamurthy, 2014).

  • Phase Transfer Catalysis : This compound is utilized in phase transfer catalysis, a method used to enhance the rate of reaction, as shown in the intensified synthesis of 1-benzyloxy-4-nitrobenzene using ultrasound assistance (Diwathe & Gogate, 2018).

  • Synthesis of Complex Organic Molecules : It is involved in the synthesis of complex organic molecules like 1,4-bis[β-(p-amino-phenyl)ethyl] benzene, showcasing its role in coupling reactions (Hou Hao-qing, 2008).

  • Kinetic Studies and Mechanism Exploration : The compound aids in kinetic studies and exploration of reaction mechanisms, as evidenced in research on ultrasound-assisted arylation processes (Selvaraj, Abimannan, & Rajendran, 2014).

  • Crystal Structure Analysis : It also plays a role in crystallography, aiding in the understanding of molecular structures, such as in the study of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol (Ghichi, Benaouida, Benboudiaf, & Merazig, 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures.


Future Directions

This involves suggesting further studies that could be done on the compound. This could include potential applications of the compound, modifications that could be made to its structure, and reactions that have not yet been studied.


I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

2-bromo-4-nitro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVSZHWOJJDSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621564
Record name 1-(Benzyloxy)-2-bromo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-bromo-4-nitrobenzene

CAS RN

191602-86-5
Record name 1-(Benzyloxy)-2-bromo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-4-nitrophenol (Description 6; 14 g, 68.6 mmol), benzyl bromide (14.1 g, 82.4 mmol) and potassium carbonate (47.3 g, 0.343 mol) in dimethylformamide (100 ml) was heated at 60° C. for 3 hours. The mixture was cooled to room temperature and poured into a mixture of ethyl acetate and water. The organic phase was washed with water (3 times) and saturated brine, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was recrystallized from methanol to give the title compound (19 g). H NMR (250 MHz, CDCl3) δ 8.48 (1H, d, J 2.8 Hz), 8.18 (1H, dd, J 9.08 Hz, 2.8 Hz), 7.46−7.3 (5H, m), 7.0 (1H, d, J 9.2 Hz), and 5.27 (2H, s).
Quantity
14 g
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14.1 g
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47.3 g
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100 mL
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Synthesis routes and methods II

Procedure details

2-Bromo-4-nitrophenol (10 g), potassium carbonate (12.7 g) and benzyl bromide were dissolved in dimethylformamide and the mixture was stirred overnight. The mixture was diluted with water (1 L) and extracted with ethyl acetate (3×50 ml). The organic laver was washed with water, brine, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with hexane/EtOAc (95:5) to give the title compound as a pale vellow solid, (11.8 g, 77%). 1H NMR (250 MHz, CDCl3) δ 8.49 (1H, d, J=2.7 Hz), 8.17 (1H, dd, J=9.1, 2.7 Hz), 7.45 (5H, m), 7.00 (1H, d, J=9.1 Hz), and 5.28 (2H, s).
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10 g
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reactant
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12.7 g
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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